Methyl 4-iodo-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

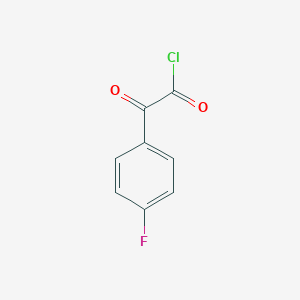

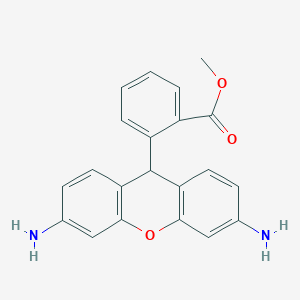

“Methyl 4-iodo-1H-indole-3-carboxylate” is a chemical compound that is functionally related to an indole-3-carboxylic acid . It is the methyl ester of indole-3-carboxylic acid .

Synthesis Analysis

The synthesis of “Methyl 4-iodo-1H-indole-3-carboxylate” involves several steps. For instance, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-1H-indole-3-carboxylate” is represented by the formula C10H8INO2 . It is a member of indoles and a methyl ester .Chemical Reactions Analysis

“Methyl 4-iodo-1H-indole-3-carboxylate” is a reagent in the preparation of oncrasin-1 derivatives which is a novel inhibitor of the C-terminal domain of RNA polymerase II .Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-indole-3-carboxylate” has a molecular weight of 301.08 . It is a solid substance .科学的研究の応用

Role in Synthesis of Indole Derivatives

Indole derivatives, including Methyl 4-iodo-1H-indole-3-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Biologically Active Compounds

The application of indole derivatives, such as Methyl 4-iodo-1H-indole-3-carboxylate, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been a focus of recent research . These compounds, both natural and synthetic, show various biologically vital properties .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . Specific derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Some indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their application as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Antioxidant Activity

Indole derivatives also possess antioxidant activities . This property could make Methyl 4-iodo-1H-indole-3-carboxylate useful in the development of drugs to combat oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of new antimicrobial agents.

Aldose Reductase Inhibitors

Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . This suggests potential applications of Methyl 4-iodo-1H-indole-3-carboxylate in the treatment of conditions related to these enzymes.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRPTKPAIJVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363843 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1H-indole-3-carboxylate | |

CAS RN |

101909-44-8 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)